Cas no 79673-53-3 (2-(1H-Pyrrol-2-yl)acetic Acid)

2-(1H-Pyrrol-2-yl)acetic Acid structure
2-(1H-Pyrrol-2-yl)acetic Acid structure
Nome del prodotto:2-(1H-Pyrrol-2-yl)acetic Acid
Numero CAS:79673-53-3
MF:C6H7NO2
MW:125.125281572342
MDL:MFCD01993666
CID:556063
PubChem ID:4220146

2-(1H-Pyrrol-2-yl)acetic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1H-PYRROL-2-YL)-ACETIC ACID
    • 1H-Pyrrole-2-aceticacid
    • 2-(1H-pyrrol-2-yl)acetic acid
    • PYRROLE-2-ACETIC ACID
    • 1h-pyrrole-2-acetic acid
    • pyrrolacetic acid
    • azole acetic acid
    • 1H-pyrrol-2-ylacetic acid
    • GVUHUYQEAGMUNJ-UHFFFAOYSA-N
    • 2447AC
    • KM1986
    • TRA0098308
    • SY010732
    • EN001297
    • AB1010139
    • H57071
    • Z1578014257
    • Pyrrole-2-acetic acid (6CI)
    • (1H-Pyrrol-2-yl)acetic acid
    • (Pyrrol-2-yl)acetic acid
    • AS-31245
    • (1H-Pyrrol-2-yl)-acetic acid;Pyrrole-2-acetic Acid
    • DTXSID70400972
    • SB62439
    • AKOS000320659
    • CS-0343301
    • YSZC2861
    • EN300-91712
    • J-505370
    • A864823
    • 79673-53-3
    • MFCD01993666
    • Pyrrole-2-aceticAcid
    • SCHEMBL253592
    • (1H-PYRROL-2-YL)-ACETICACID
    • ALBB-026954
    • 2-(1H-Pyrrol-2-yl)acetic Acid
    • MDL: MFCD01993666
    • Inchi: 1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
    • Chiave InChI: GVUHUYQEAGMUNJ-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1NC=CC=1)O

Proprietà calcolate

  • Massa esatta: 125.04800
  • Massa monoisotopica: 125.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 114
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.1
  • XLogP3: 0.2

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 312.2℃ at 760 mmHg
  • Punto di infiammabilità: 142.593℃
  • Indice di rifrazione: 1.523
  • PSA: 53.09000
  • LogP: 0.64180
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

2-(1H-Pyrrol-2-yl)acetic Acid Informazioni sulla sicurezza

2-(1H-Pyrrol-2-yl)acetic Acid Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(1H-Pyrrol-2-yl)acetic Acid Prezzodi più >>

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Chemenu
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79673-53-3 97%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P13010-1g
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abcr
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Enamine
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Enamine
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$24.0 2024-05-21
Chemenu
CM199031-10g
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2-(1H-Pyrrol-2-yl)acetic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A one-step conversion of certain indole and pyrrole glyoxylic acid esters to the corresponding acetates
Demopoulos, Vassilis J., Synthetic Communications, 1989, 19(13-14), 2585-94

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Acetone ;  0 °C; 6 h, 25 °C
2.1 Reagents: Lauroyl peroxide Solvents: 1,2-Dichloroethane ;  reflux; 5 h, reflux; 2 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C-F Bond Cleavage in a CF3 Group
Sun, Zhengchang; et al, Journal of Organic Chemistry, 2022, 87(7), 4801-4812

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  30 min, -10 °C; -10 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C-F Bond Cleavage in a CF3 Group
Sun, Zhengchang; et al, Journal of Organic Chemistry, 2022, 87(7), 4801-4812

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: (±)-Propylene oxide ,  Sodium thiosulfate Catalysts: Tetrabutylammonium iodide Solvents: tert-Butyl methyl ether ;  10 min, rt; 36 h
Riferimento
A one-step radical synthesis of pyrrol-2-acetic acids
Byers, Jeffrey H.; et al, Tetrahedron Letters, 2003, 44(36), 6853-6855

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Isobutanol ,  Water
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A one-step conversion of certain indole and pyrrole glyoxylic acid esters to the corresponding acetates
Demopoulos, Vassilis J., Synthetic Communications, 1989, 19(13-14), 2585-94

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Dimethylaminopyridine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 24 h, rt
Riferimento
Liver tissue engineering via hyperbranched polypyrrole scaffolds
Hatamzadeh, Maryam; et al, International Journal of Polymeric Materials and Polymeric Biomaterials, 2020, 69(17), 1112-1122

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Lauroyl peroxide Solvents: 1,2-Dichloroethane ;  reflux; 5 h, reflux; 2 h, reflux
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C-F Bond Cleavage in a CF3 Group
Sun, Zhengchang; et al, Journal of Organic Chemistry, 2022, 87(7), 4801-4812

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

2-(1H-Pyrrol-2-yl)acetic Acid Raw materials

2-(1H-Pyrrol-2-yl)acetic Acid Preparation Products

2-(1H-Pyrrol-2-yl)acetic Acid Letteratura correlata

  • 1. Copper(II) complexes with anti-inflammatory drugs as ligands. Molecular and crystal structures of bis(dimethyl sulphoxide)tetrakis(6-methoxy-α-methyl-2-naphthaleneacetato)dicopper(II) and bis(dimethyl sulphoxide)tetrakis[1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetato]dicopper(II)
    Cathrine Dendrinou-Samara,Dimitris P. Kessissoglou,George E. Manoussakis,Dimitris Mentzafos,Aristidis Terzis J. Chem. Soc. Dalton Trans. 1990 959
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79673-53-3)2-(1H-Pyrrol-2-yl)acetic Acid
A864823
Purezza:99%
Quantità:10g
Prezzo ($):588.0